molecular formula C16H14N2O3 B5888464 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide

Cat. No. B5888464
M. Wt: 282.29 g/mol
InChI Key: UEVHPZCCBWEPEN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that has been recently developed and has gained popularity among the research community due to its unique properties. BMDP has been shown to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide works by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide in lab experiments is its potency and selectivity for SERT inhibition. This makes it a valuable tool for studying the role of serotonin in the brain. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide in lab experiments is its potential for cardiovascular complications. Careful monitoring of heart rate and blood pressure is necessary when using 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide in lab experiments.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide. One area of research could be the development of new analogs of 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide with improved potency and selectivity. Another area of research could be the study of the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide on the brain and body. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide and its potential applications in scientific research.
Conclusion
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide is a novel psychoactive substance that has gained popularity among the research community due to its unique properties. It has potential applications in scientific research, particularly in the field of neuroscience. 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide works by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. However, careful monitoring of heart rate and blood pressure is necessary when using 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide in lab experiments. There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide, including the development of new analogs with improved potency and selectivity and the study of the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide on the brain and body.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide can be synthesized using a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The most commonly used method for synthesizing 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine. The resulting product is then reacted with acryloyl chloride to form 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective serotonin transporter (SERT) inhibitor, which makes it a valuable tool for studying the role of serotonin in the brain. 3-(1,3-benzodioxol-5-yl)-N-(6-methyl-2-pyridinyl)acrylamide has also been shown to have affinity for other neurotransmitter transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). This makes it a useful tool for studying the role of these neurotransmitters in the brain.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-3-2-4-15(17-11)18-16(19)8-6-12-5-7-13-14(9-12)21-10-20-13/h2-9H,10H2,1H3,(H,17,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVHPZCCBWEPEN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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